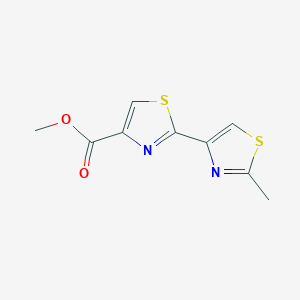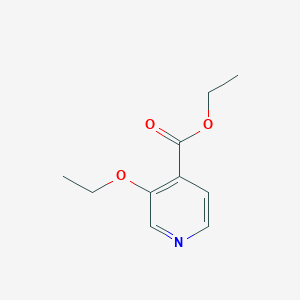
Ethyl 3-ethoxyisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethoxyisonicotinate is an organic compound with the molecular formula C12H15NO5. It is a derivative of isonicotinic acid and is characterized by the presence of an ethoxy group attached to the third carbon of the isonicotinic acid moiety. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-ethoxyisonicotinate typically involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst. One common method includes the reaction of isonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the esterification of isonicotinic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using distillation and crystallization techniques .
化学反応の分析
Types of Reactions: Ethyl 3-ethoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Isonicotinic acid derivatives.
Reduction: Ethyl 3-hydroxyisonicotinate.
Substitution: Various substituted isonicotinates depending on the nucleophile used
科学的研究の応用
Ethyl 3-ethoxyisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of ethyl 3-ethoxyisonicotinate involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved include enzyme inhibition or activation, depending on the context of its use .
類似化合物との比較
Ethyl 3-ethoxyisonicotinate can be compared with other similar compounds such as:
Ethyl isonicotinate: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Ethyl 3-hydroxyisonicotinate: Contains a hydroxyl group instead of an ethoxy group, making it more polar and reactive in hydrogen bonding interactions.
Uniqueness: this compound’s unique structure, with both an ethoxy and an ester group, provides it with distinct reactivity and solubility properties, making it valuable in specific synthetic and research applications .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
ethyl 3-ethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-7-11-6-5-8(9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
SYKUYWAPLZXHGJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CN=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


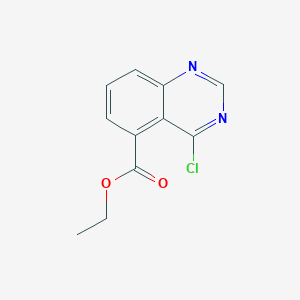
![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)
![2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665442.png)
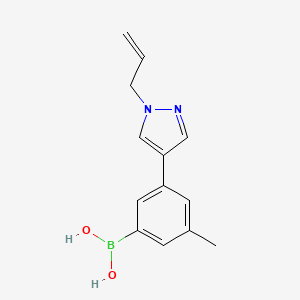
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
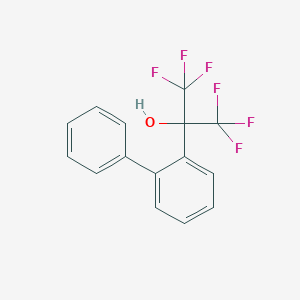
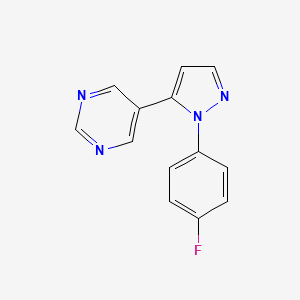
![3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)

![2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)
